molecular formula C12H16ClNO3 B2418683 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride CAS No. 2138274-19-6

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride

Cat. No.: B2418683
CAS No.: 2138274-19-6
M. Wt: 257.71
InChI Key: LQVJLRDAGFSJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of an amino group, a benzofuran ring, and a butanoic acid moiety. This compound is of interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety can be introduced through a series of reactions, including alkylation and oxidation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its potential therapeutic effects, including antimicrobial or anticancer properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid: The non-hydrochloride form of the compound.

    2,3-Dihydrobenzofuran-5-amine: A related compound with a similar benzofuran structure but different functional groups.

    Benzofuran derivatives: A broad class of compounds with varying substituents on the benzofuran ring.

Uniqueness

4-Amino-3-(2,3-dihydrobenzofuran-5-yl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-3-(2,3-dihydro-1-benzofuran-5-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c13-7-10(6-12(14)15)8-1-2-11-9(5-8)3-4-16-11;/h1-2,5,10H,3-4,6-7,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVJLRDAGFSJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CC(=O)O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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